

Quantum Chemical Analysis of O,O,O-Triphenyl Phosphorothioate: A Technical Guide

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Compound of Interest

Compound Name: *O,O,O-Triphenyl phosphorothioate*

Cat. No.: B7775484

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Introduction

O,O,O-Triphenyl phosphorothioate, with the chemical formula $C_{18}H_{15}O_3PS$, is an organophosphorus compound utilized in various industrial applications, including as a lubricant additive in high-temperature environments, a flame retardant, and a plasticizer.^{[1][2][3]} Understanding its molecular structure, stability, and reactivity is crucial for optimizing its performance and assessing its toxicological and environmental impact.^{[2][4]} Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful theoretical framework for investigating the electronic and structural properties of such molecules at an atomic level.^{[5][6][7]} This guide details the computational methodologies, presents key quantitative data derived from such calculations, and visualizes fundamental concepts and workflows.

Experimental and Computational Protocols

Quantum chemical calculations for organophosphorus compounds like **O,O,O-Triphenyl phosphorothioate** are predominantly performed using Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for molecules of this size.

Computational Methodology

A typical computational protocol involves the following steps:

- Initial Structure Generation: A 3D structure of **O,O,O-Triphenyl phosphorothioate** is created using molecular modeling software. The CAS Registry Number for this compound is 597-82-0.[1]
- Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to obtain accurate predictions of molecular properties. DFT methods are commonly employed for this purpose.
- Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
- Electronic Property Calculation: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[4]

Software and Theoretical Models:

- Software: The Gaussian suite of programs is a standard tool for such quantum chemical calculations.[6]
- Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results for a variety of organophosphorus compounds.[4][8] Other functionals like PBE and the M06 family are also utilized.[6]
- Basis Set: A common choice for the basis set is 6-311++G(d,p) or 6-311G(d,p), which provides a good description of the electronic structure for molecules containing second-row elements like phosphorus and sulfur.[4][9]
- Solvation Effects: To simulate behavior in a solution, a continuum solvation model such as the Solvation Model based on Density (SMD) can be applied, with solvents like water or octanol.[5][6]

Data Presentation: Calculated Molecular Properties

The following tables summarize the types of quantitative data obtained from DFT calculations on **O,O,O-Triphenyl phosphorothioate**.

Table 1: Optimized Molecular Geometry (Illustrative)

Geometry optimization calculations yield precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Parameter	Bond/Atoms	Calculated Value (Illustrative)
Bond Length	P=S	~1.95 Å
P-O	~1.60 Å	
O-C (phenyl)	~1.40 Å	
Bond Angle	O-P-O	~102°
S=P-O	~115°	
P-O-C	~120°	
Dihedral Angle	O-P-O-C	Varies based on phenyl ring orientation

Table 2: Calculated Vibrational Frequencies

Vibrational analysis predicts the frequencies of fundamental molecular vibrations, which correspond to peaks in an IR spectrum. This allows for the assignment of experimental spectral bands.^{[2][10]}

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
~3100-3000	Aromatic C-H stretching
~1590, 1490	C=C stretching in phenyl rings
~1200-1150	P-O-(C) stretching
~950	O-P-O stretching
~800-650	P=S stretching

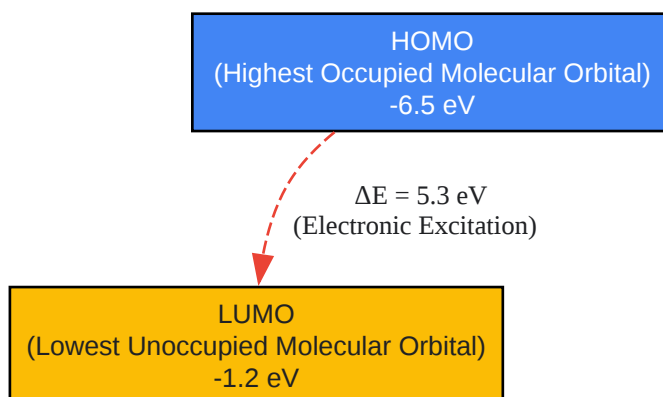
Table 3: Electronic and Quantum Chemical Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into the chemical reactivity and electronic behavior of the molecule.[8] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[8]

Property	Symbol	Calculated Value (Illustrative)	Unit
HOMO Energy	EHOMO	-6.5	eV
LUMO Energy	ELUMO	-1.2	eV
HOMO-LUMO Gap	ΔE	5.3	eV
Ionization Potential	$IP \approx -EHOMO$	6.5	eV
Electron Affinity	$EA \approx -ELUMO$	1.2	eV
Electronegativity	$\chi = -(EHOMO + ELUMO)/2$	3.85	eV
Chemical Hardness	$\eta = (ELUMO - EHOMO)/2$	2.65	eV

Visualizations

Diagrams created using the DOT language help to visualize complex relationships and workflows in computational chemistry.



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